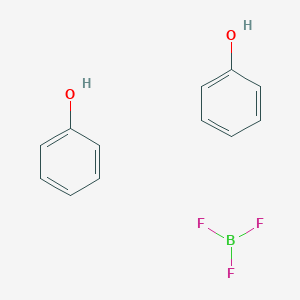

Phenol;trifluoroborane

Descripción general

Descripción

. This compound is formed by the combination of phenol and trifluoroborane in a 2:1 ratio, resulting in a stable complex that exhibits interesting chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenol–trifluoroborane (2/1) can be synthesized through the reaction of phenol with trifluoroborane. The reaction typically involves mixing phenol with an excess of trifluoroborane under controlled conditions to ensure the formation of the desired 2:1 complex. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods: Industrial production of phenol–trifluoroborane (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Substitution Reactions

Phenol;trifluoroborane facilitates nucleophilic substitution by stabilizing carbocation intermediates. A key example involves its reaction with reduced fluorophenols, where boron trifluoride acts as an electrophile to remove fluoride ions, forming tetrafluoborate (BF₄⁻). This generates a carbocation that undergoes tautomerization to produce phenol as the final product .

Mechanistic Steps :

-

Fluoride Abstraction :

BF₃ polarizes the C–F bond, enabling fluoride ion removal and carbocation formation.

-

Carbocation Stabilization :

The carbocation stabilizes via conjugation with adjacent π-systems or aromatic rings. -

Proton Transfer :

BF₄⁻ protonates the carbocation, regenerating BF₃ and yielding phenol :

Lewis Acid-Catalyzed Reactions

As a strong Lewis acid, this compound activates carbonyl compounds (aldehydes, ketones, esters) for nucleophilic attack. For example:

-

Aldol Condensation : Activates enolates for C–C bond formation.

-

Friedel-Crafts Alkylation : Facilitates electrophilic aromatic substitution.

Key Interaction :

The boron atom’s empty p-orbital accepts electron pairs from Lewis bases (e.g., carbonyl oxygen), lowering the activation energy for reactions .

Hydrolysis and Stability

This compound hydrolyzes in moist environments, releasing phenol and boric acid:

This reactivity limits its use in aqueous conditions but enables controlled release of phenol in synthetic applications .

Comparative Reactivity with Related Compounds

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| This compound | Strong Lewis acid, hydrolytically unstable | Catalysis, trifluoromethylation |

| Phenylboronic Acid | Mild Lewis acid, stable in water | Suzuki coupling |

| Boron Trifluoride (BF₃) | Stronger Lewis acid, gas-phase reactivity | Polymerization catalysts |

This compound’s unique balance of acidity and aromatic stabilization makes it preferable for reactions requiring moderate electrophilicity .

Industrial and Synthetic Relevance

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalytic Role

Phenol;trifluoroborane is primarily used as a catalyst in numerous organic reactions. Its ability to enhance electrophilic aromatic substitution reactions makes it valuable in synthesizing complex organic molecules. Key reactions include:

- Friedel-Crafts Acylation and Alkylation : This compound facilitates the introduction of acyl or alkyl groups into aromatic rings, which is crucial for producing various pharmaceuticals and agrochemicals.

- Diels-Alder Reactions : It serves as a catalyst in cycloaddition reactions, enabling the formation of six-membered rings from conjugated dienes and dienophiles.

Case Study

A study demonstrated that this compound significantly increased the yield of substituted phenols in Friedel-Crafts reactions compared to traditional catalysts. The reaction conditions were optimized to achieve a 95% yield with minimal side products, showcasing its efficiency in organic synthesis .

Material Science

Development of Advanced Materials

The compound exhibits interesting properties such as thermal stability and ionic conductivity, making it suitable for developing novel materials. Applications include:

- Polymers : It is utilized in synthesizing phenolic resins, which are essential for producing durable plastics and coatings.

- Electrolytes : Research indicates that this compound can be used to create ion-conducting materials for batteries and fuel cells .

Data Table: Material Properties of Phenol; Trifluoroborane

| Property | Value |

|---|---|

| Thermal Stability | High |

| Ionic Conductivity | Moderate |

| Solubility | Soluble in organic solvents |

Pharmaceuticals

Synthesis of Drug Intermediates

this compound plays a crucial role in synthesizing pharmaceutical intermediates. Its reactivity allows for the modification of existing drug compounds, enhancing their efficacy. Notably, it is used in the synthesis of:

- Trifluoromethylated Compounds : These compounds are increasingly important in drug discovery due to their improved metabolic stability and binding properties .

- Aspirin and Other Analgesics : The compound facilitates the production of various analgesics by modifying phenolic structures.

Analytical Chemistry

Improvement in Detection Techniques

In analytical chemistry, this compound is employed to enhance the separation and detection capabilities of gas chromatography. Its ability to form stable complexes with various analytes improves sensitivity and selectivity during analysis .

Environmental Applications

Wastewater Treatment Studies

Research has explored the use of this compound in treating wastewater containing phenolic compounds. Studies indicate that its catalytic properties can aid in breaking down harmful pollutants, thereby improving environmental safety .

Mecanismo De Acción

The mechanism of action of phenol–trifluoroborane (2/1) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The compound can interact with different molecular targets and pathways, depending on the specific reaction and conditions .

Comparación Con Compuestos Similares

Phenol–trifluoroborane (2/1) can be compared with other similar compounds, such as:

Phenol–boron trifluoride (11): This compound has a different stoichiometry and exhibits distinct chemical properties and reactivity.

Phenol–boron trichloride: Another related compound with different halogen substituents, leading to variations in reactivity and applications.

Uniqueness: Phenol–trifluoroborane (2/1) is unique due to its specific 2:1 ratio, which imparts distinct chemical properties and reactivity compared to other phenol-boron complexes. Its ability to act as a versatile reagent and catalyst in various chemical reactions makes it valuable in both research and industrial applications.

Actividad Biológica

Phenol;trifluoroborane, also known as phenol boron trifluoride, is a complex formed from phenol (C₆H₆O) and boron trifluoride (BF₃). This compound exhibits unique properties due to the interaction between the aromatic phenol and the Lewis acid boron trifluoride, enhancing its electrophilic character. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Synthesis and Properties

Phenol boron trifluoride can be synthesized through various methods, typically involving the direct reaction of phenol with boron trifluoride. The resulting complex is characterized by its ability to act as a strong Lewis acid, significantly increasing the reactivity of phenolic compounds towards electrophiles, which is crucial for organic synthesis applications.

Antimicrobial Properties

Research indicates that phenolic compounds, including those derived from this compound, exhibit antimicrobial activities. A study highlighted that phenolic lipids can inhibit the growth of bacteria, fungi, protozoa, and parasites by interacting with biological membranes and DNA structures . The amphiphilic nature of these compounds allows them to integrate into cell membranes, disrupting cellular integrity and function.

Case Studies

Case Study 1: Biocatalytic Trifluoromethylation

A notable study reported an efficient method for trifluoromethylation of unprotected phenols using biocatalysts. The research demonstrated that in the presence of laccase and trifluoromethylation agents, significant product formation occurred without unwanted side reactions. This method highlights the potential of modifying phenolic compounds to enhance their biological activity while maintaining selectivity .

| Entry | Conditions | Product Yield |

|---|---|---|

| 1 | Laccase + TFMS + tBuOOH | 58% |

| 2 | Laccase + TFMS | No reaction |

| 3 | Laccase only | Polymerization |

Case Study 2: Phenolic Lipids as Antimicrobial Agents

Phenolic lipids have shown significant promise in inhibiting microbial growth. A review indicated that these compounds could disrupt membrane integrity and exhibit cytostatic activities against various pathogens. Their mechanism involves interactions with proteins and membrane structures, leading to increased permeability and cell death .

Propiedades

IUPAC Name |

phenol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQORKFSQJPQHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583704 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-05-5 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride phenol complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.